molecular formula C14H10N2O3S B11837721 3-(Benzenesulfonyl)-1,8-naphthyridin-2(1H)-one CAS No. 60467-90-5

3-(Benzenesulfonyl)-1,8-naphthyridin-2(1H)-one

Cat. No.: B11837721
CAS No.: 60467-90-5
M. Wt: 286.31 g/mol
InChI Key: XVZACAKQASQGKR-UHFFFAOYSA-N
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Description

3-(Phenylsulfonyl)-1,8-naphthyridin-2(1H)-one is a heterocyclic compound that features a naphthyridine core with a phenylsulfonyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylsulfonyl)-1,8-naphthyridin-2(1H)-one typically involves the reaction of 1,8-naphthyridine with phenylsulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution of the sulfonyl chloride group by the naphthyridine nitrogen.

Industrial Production Methods

While specific industrial production methods for 3-(Phenylsulfonyl)-1,8-naphthyridin-2(1H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Phenylsulfonyl)-1,8-naphthyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the sulfonyl group or reduce other functional groups present in the molecule.

    Substitution: The phenylsulfonyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-(Phenylsulfonyl)-1,8-naphthyridin-2(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has potential as an inhibitor of certain enzymes or as a probe for studying biological pathways.

    Medicine: It may be explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 3-(Phenylsulfonyl)-1,8-naphthyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The phenylsulfonyl group can interact with the active site of the enzyme, while the naphthyridine core provides additional binding interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(Phenylsulfonyl)-1H-indole: Similar structure but with an indole core instead of a naphthyridine core.

    2-(Phenylsulfonyl)pyridine: Features a pyridine core with a phenylsulfonyl group.

    3-(Phenylsulfonyl)-1H-pyrazole: Contains a pyrazole core with a phenylsulfonyl group.

Uniqueness

3-(Phenylsulfonyl)-1,8-naphthyridin-2(1H)-one is unique due to its naphthyridine core, which provides distinct electronic and steric properties compared to other similar compounds. This uniqueness can result in different biological activities and chemical reactivity, making it a valuable compound for various applications.

Properties

CAS No.

60467-90-5

Molecular Formula

C14H10N2O3S

Molecular Weight

286.31 g/mol

IUPAC Name

3-(benzenesulfonyl)-1H-1,8-naphthyridin-2-one

InChI

InChI=1S/C14H10N2O3S/c17-14-12(9-10-5-4-8-15-13(10)16-14)20(18,19)11-6-2-1-3-7-11/h1-9H,(H,15,16,17)

InChI Key

XVZACAKQASQGKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(NC2=O)N=CC=C3

Origin of Product

United States

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